molecular formula C6H5FN2S B13219117 3-Fluoropyridine-2-carbothioamide CAS No. 1235475-02-1

3-Fluoropyridine-2-carbothioamide

Katalognummer: B13219117
CAS-Nummer: 1235475-02-1
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: GNEPXIQDRZPPNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoropyridine-2-carbothioamide is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carbothioamide typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution of a halogenated pyridine derivative with a fluoride source. For example, 3-bromo-2-nitropyridine can react with a fluoride source in a solvent like dimethylformamide at room temperature to form 3-fluoropyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-temperature fluorination reactions. For instance, pyridine can be fluorinated using a complex of aluminum fluoride and copper fluoride at temperatures between 450-500°C .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoropyridine-2-carbothioamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Cyclization Products: Cyclic compounds with potential biological activity.

Wirkmechanismus

The mechanism of action of 3-Fluoropyridine-2-carbothioamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic or biological effect .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Fluoropyridine-2-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group, which imparts distinct chemical and biological properties. This combination makes it particularly useful in the synthesis of complex molecules for medicinal and industrial applications .

Eigenschaften

CAS-Nummer

1235475-02-1

Molekularformel

C6H5FN2S

Molekulargewicht

156.18 g/mol

IUPAC-Name

3-fluoropyridine-2-carbothioamide

InChI

InChI=1S/C6H5FN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)

InChI-Schlüssel

GNEPXIQDRZPPNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C(=S)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.